molecular formula C12H14O5 B14598014 2-Phenoxyethyl (acetyloxy)acetate CAS No. 60359-58-2

2-Phenoxyethyl (acetyloxy)acetate

Cat. No.: B14598014
CAS No.: 60359-58-2
M. Wt: 238.24 g/mol
InChI Key: GKSCHYRVLSESPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl (acetyloxy)acetate, also known as acetic acid 2-phenoxyethyl ester, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by its phenoxyethyl group attached to an acetate moiety, making it a versatile ester used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxyethyl (acetyloxy)acetate can be synthesized through the esterification of 2-phenoxyethanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of 2-phenoxyethanol with acetate esters. This method is preferred due to its efficiency and scalability. The reaction is conducted in the presence of a catalyst, such as sodium methoxide, and the reaction mixture is heated to promote the transesterification process .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl (acetyloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxyethyl (acetyloxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl (acetyloxy)acetate primarily involves its hydrolysis to release 2-phenoxyethanol and acetic acid. 2-Phenoxyethanol exhibits antimicrobial properties and acts as a preservative by disrupting microbial cell membranes and inhibiting enzyme activity. The acetate group can also participate in acetylation reactions, modifying the activity of various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: Similar structure but lacks the acetate group. Used as a preservative and solvent.

    Phenoxyacetic acid: Contains a carboxylic acid group instead of an ester. Used in herbicides and plant growth regulators.

    Ethylene glycol monophenyl ether acetate: Similar ester structure but with different substituents. .

Uniqueness

2-Phenoxyethyl (acetyloxy)acetate is unique due to its combination of the phenoxyethyl and acetate groups, providing a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various applications, including its use as an intermediate in organic synthesis and as a solvent in industrial processes .

Properties

CAS No.

60359-58-2

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

2-phenoxyethyl 2-acetyloxyacetate

InChI

InChI=1S/C12H14O5/c1-10(13)17-9-12(14)16-8-7-15-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

GKSCHYRVLSESPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.